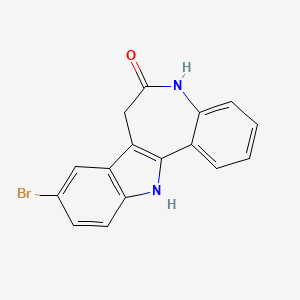
ケンパウロン
概要
説明
Kenpaullone is an indolobenzazepine that is paullone in which the hydrogen at position 9 is replaced by a bromo substituent . It is an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3beta (GSK3beta) . It has a role as a geroprotector, an EC 2.7.11.26 (tau-protein kinase) inhibitor, a cardioprotective agent, and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor .
Molecular Structure Analysis
Kenpaullone has a molecular formula of C16H11BrN2O . The IUPAC name is 9-bromo-7,12-dihydro-5H-indolo3,2-dbenzazepin-6-one . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Kenpaullone has been found to enhance Kcc2/KCC2 expression and function in cultured rodent and human neurons by inhibiting GSK3ß . It effectively reduced pathologic pain-like behavior in mouse models of nerve injury and bone cancer .Physical And Chemical Properties Analysis
Kenpaullone has a molecular weight of 327.17 g/mol . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
膠芽腫の治療
ケンパウロンは、脳腫瘍の一種である膠芽腫の潜在的な治療法として特定されています . それはテモゾロミドエンハンサーとして作用し、膠芽腫細胞でしばしば見られる化学療法抵抗性を克服するのに役立ちます . ケンパウロンは、細胞分裂と成長に関与するタンパク質であるグリコーゲンシンターゼキナーゼ(GSK)3βの活性を効率的に抑制します . この抑制は、膠芽腫の急速な再発と化学療法抵抗性と関連するグリア芽腫幹細胞(GSC)の生存率の低下につながります .
GSK3βの阻害
ケンパウロンは、GSK3βの既知の阻害剤です . GSK3βは、細胞分裂、成長、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たしています。 GSK3βを阻害することにより、ケンパウロンはこれらのプロセスに影響を与え、GSK3βが関与する疾患の治療に潜在的に使用できます .
テモゾロミドの有効性の強化
テモゾロミドは、膠芽腫の治療に使用される標準的な化学療法薬です . しかし、膠芽腫細胞はしばしばこの薬物に対する抵抗性を獲得します。 ケンパウロンは、テモゾロミドの効果を高め、膠芽腫細胞に対する効果を高めることが発見されています .
グリア芽腫幹細胞の標的化
グリア芽腫幹細胞(GSC)は、膠芽腫の化学療法抵抗性と急速な再発と関連しています . ケンパウロンは、GSCを標的とし、その活性を抑制し、生存率を低下させることが発見されています . これは、ケンパウロンを膠芽腫の治療のための有望な薬物にします .
サイクリン依存性キナーゼ(CDK)の阻害
ケンパウロンは、サイクリン依存性キナーゼ(CDK)阻害剤として使用されてきました . CDKは、細胞周期を調節するタンパク質です。 CDKを阻害することにより、ケンパウロンは細胞分裂と成長に影響を与えることができます .
疼痛管理
ケンパウロンは、病的疼痛の潜在的な治療法として特定されています . これは、げっ歯類およびヒトのニューロンにおけるカリウム-塩化物トランスポーターであるKcc2 / KCC2の発現と機能を高めます . この強化は、前臨床マウスモデルにおける病的疼痛を効果的に軽減できます .
作用機序
Target of Action
Kenpaullone primarily targets Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinases (CDKs) . GSK3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation . CDKs are a group of protein kinases that regulate the cell cycle .
Mode of Action
Kenpaullone inhibits the activity of GSK3β and CDKs . It enhances the expression and function of KCC2 , a neuroprotective ion transporter that extrudes intracellular neuronal chloride, by inhibiting GSK3β . This inhibition leads to the activation of the KCC2 promoter via the KAISO transcription factor by delta-catenin , a phosphorylation-target of GSK3β in neurons .
Biochemical Pathways
The inhibition of GSK3β by Kenpaullone affects the GABAergic neurotransmission pathway . GABAergic neurotransmission is fundamental for the adult vertebrate central nervous system and requires low chloride concentration in neurons, maintained by KCC2 . By enhancing KCC2 expression, Kenpaullone helps to normalize disrupted inhibitory neurotransmission .
Result of Action
Kenpaullone effectively reduces pathologic pain-like behavior in mouse models of nerve injury and bone cancer . In a nerve-injury pain model, Kenpaullone restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn . It also suppresses the stem cell phenotype and viability of both glioma stem cells and glioma cell lines .
Action Environment
The action, efficacy, and stability of Kenpaullone can be influenced by various environmental factors. It’s important to note that the effectiveness of Kenpaullone has been demonstrated in controlled laboratory conditions, and its effectiveness in different environments may vary .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXFYAWXPMDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161994 | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142273-20-9 | |
| Record name | Kenpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kenpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | kenpaullone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kenpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kenpaullone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

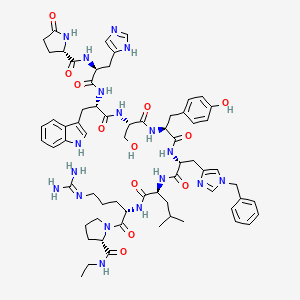


![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673312.png)
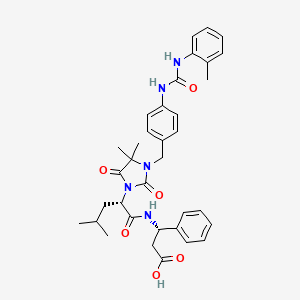
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)



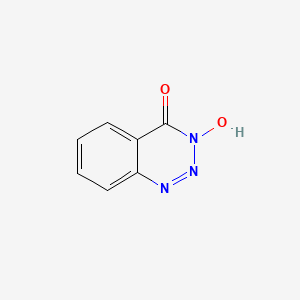
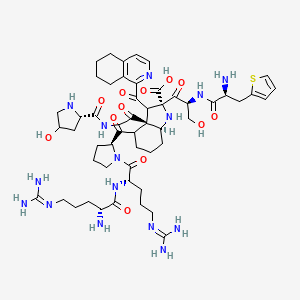
![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)

